molecular formula C23H22N4OS B2598153 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1013804-85-7

(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2598153
CAS No.: 1013804-85-7
M. Wt: 402.52
InChI Key: VQTBOEPQYFZBRS-UHFFFAOYSA-N
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Description

The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a benzo[d]thiazolyl group at position 1 and an isopropyl group at position 3. The methanone bridge links this pyrazole moiety to a 3,4-dihydroisoquinolinyl group.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15(2)20-13-19(22(28)26-12-11-16-7-3-4-8-17(16)14-26)25-27(20)23-24-18-9-5-6-10-21(18)29-23/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBOEPQYFZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyrazole intermediates, followed by their coupling with the dihydroisoquinoline derivative. Common synthetic routes include:

    Formation of benzo[d]thiazole: This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.

    Synthesis of pyrazole: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and pyrazole intermediates with the dihydroisoquinoline derivative using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium complexes).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include pyrazole-based methanones with aromatic or heteroaromatic substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Applications
Target Compound Pyrazole-methanone Benzo[d]thiazolyl, dihydroisoquinolinyl Hypothetical kinase inhibition
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-methanone Thiophene, cyano, amino Antimicrobial agents
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Pyrazole-methanone Thiophene, carboxylate, amino Enzyme inhibition
Isorhamnetin-3-O-glycoside Flavonoid glycoside Glycosylated isorhamnetin Antioxidant, anti-inflammatory

Key Observations :

  • The dihydroisoquinolinyl group introduces rigidity, which could influence receptor binding compared to flexible glycosides like Isorhamnetin-3-O-glycoside .
  • Bioactivity: While thiophene-pyrazole methanones (e.g., compounds 7a and 7b in ) exhibit antimicrobial properties, the target compound’s benzothiazole and isoquinoline moieties are more commonly associated with kinase or protease inhibition in cancer research.

Spectroscopic and Analytical Comparisons

  • NMR Characterization : Pyrazole derivatives are typically characterized using $ ^1H $- and $ ^{13}C $-NMR to confirm substituent positions, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O-glycoside . The target compound’s isopropyl and benzothiazole groups would produce distinct methyl and aromatic signals.

Biological Activity

The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzo[d]thiazole moiety, a pyrazole ring, and an isoquinoline derivative, which together suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be broken down into three primary components:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyrazole ring : This component is often associated with anti-inflammatory and analgesic effects.
  • Isoquinoline derivative : Isoquinolines have been reported to exhibit antitumor and neuroprotective activities.

The combination of these structural elements enhances the compound's potential to interact with multiple biological targets.

1. Antimicrobial Properties

Research indicates that compounds containing benzo[d]thiazole and pyrazole structures exhibit significant antimicrobial activity. The presence of the benzo[d]thiazole ring is particularly noteworthy as it has been shown to possess antibacterial and antifungal properties. A study demonstrated that derivatives of benzo[d]thiazole were effective against various strains of bacteria, suggesting that the target compound may have similar efficacy.

2. Anti-inflammatory Effects

Pyrazole derivatives are frequently studied for their anti-inflammatory properties. The compound's structure suggests it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies on related pyrazole compounds have shown promising results in reducing COX-II activity with IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib .

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

This data indicates that modifications to the pyrazole ring can enhance selectivity and potency against COX-II, which could be applicable to the target compound as well.

3. Anticancer Activity

The isoquinoline component has been linked to anticancer activity in various studies. Isoquinoline derivatives have shown promise in inhibiting tumor growth by interfering with signaling pathways involved in cell proliferation and survival. For instance, compounds similar to the target structure have demonstrated cytotoxic effects against cancer cell lines in vitro.

The biological activity of the compound is believed to stem from its ability to modulate various signaling pathways:

  • Inhibition of COX enzymes : By inhibiting COX-I and COX-II, the compound may reduce the production of pro-inflammatory mediators.
  • Interference with cancer cell signaling : The isoquinoline portion may disrupt pathways such as PI3K/Akt or MAPK, leading to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and tested for their anti-inflammatory effects. One derivative exhibited an IC50 value of 0.011 μM against COX-II, showcasing the potential for high potency in similar structures .
  • Antimicrobial Screening : Compounds containing benzo[d]thiazole were tested against various pathogens, demonstrating effective inhibition at low concentrations.

Q & A

Q. Challenges :

  • Steric hindrance from the isopropyl group on the pyrazole ring may reduce coupling efficiency.
  • Oxidation sensitivity of the dihydroisoquinoline moiety requires inert atmospheres (e.g., N₂) during synthesis .

Basic: How is the compound characterized, and what analytical techniques are most reliable?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzo[d]thiazole protons appearing as distinct singlets (δ 7.5–8.5 ppm) and dihydroisoquinoline protons as multiplet signals (δ 2.5–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺ ~450–500 Da range) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the methanone linkage .

Q. Best Practices :

  • Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference.
  • Cross-validate HRMS with theoretical isotopic patterns .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may require low temperatures (−20°C to 0°C) to suppress decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >90% purity .

Q. Methodological Approach :

SAR Studies : Synthesize analogs with systematic substitutions.

In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization .

Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) in kinase assays .
  • Protein Source : Recombinant vs. native enzyme preparations may differ in post-translational modifications .

Q. Resolution Strategy :

Standardize Protocols : Use identical buffer systems and enzyme batches.

Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Thermal Stability : Degrades >5% after 1 week at 40°C; store at −20°C in amber vials .
  • pH Sensitivity : Stable at pH 6–8; decomposes in acidic (pH <3) or basic (pH >9) conditions .
  • Light Sensitivity : Benzo[d]thiazole moiety is photosensitive; use UV-protected containers .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., PARP-1) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (target: 2–3), solubility (<10 µg/mL), and CYP450 interactions .
  • MD Simulations : Assess conformational stability of the methanone linkage over 100-ns trajectories .

Basic: What are the primary applications in current research?

Answer:

  • Oncology : Potent inhibitor of DNA repair enzymes (e.g., PARP-1) with IC₅₀ <100 nM .
  • Neuropharmacology : Modulates monoamine oxidase (MAO-B) activity, relevant to neurodegenerative diseases .

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